

Application Notes and Protocols for GPCR Screening Assays Involving m-Tyramine Hydrobromide

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Compound of Interest

Compound Name: *m-Tyramine hydrobromide*

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Introduction

m-Tyramine, an endogenous trace amine, acts as a neuromodulator with effects on both the adrenergic and dopaminergic systems. A primary target of m-Tyramine is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR). TAAR1 is coupled to the Gs alpha-subunit, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][2][3]} This signaling cascade makes TAAR1 an attractive therapeutic target for various neurological and psychiatric disorders.

These application notes provide detailed protocols for two key GPCR screening assays involving **m-Tyramine hydrobromide** as a reference agonist for TAAR1: a radioligand binding assay to determine binding affinity and a functional assay to measure cAMP production.

Data Presentation

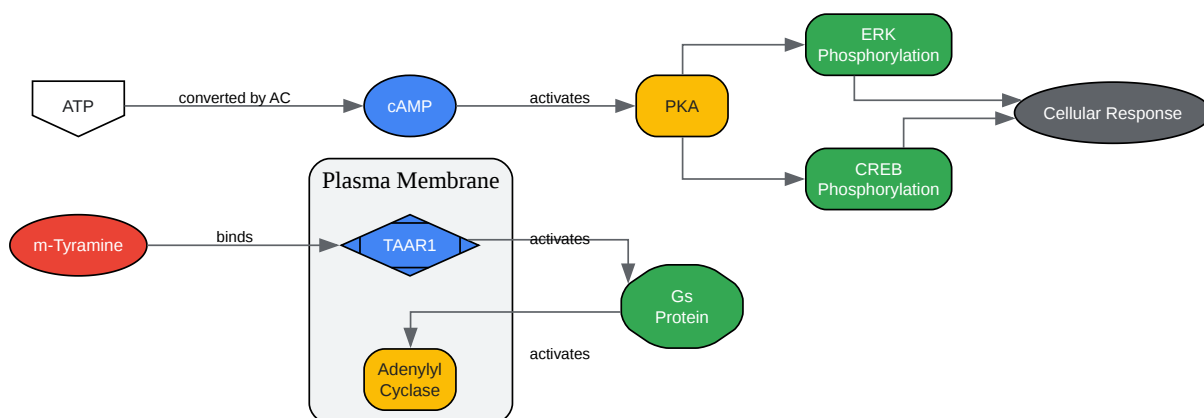
The following table summarizes the quantitative data for m-Tyramine's interaction with the human Trace Amine-Associated Receptor 1 (hTAAR1). This data is essential for establishing baseline and comparative values in screening assays.

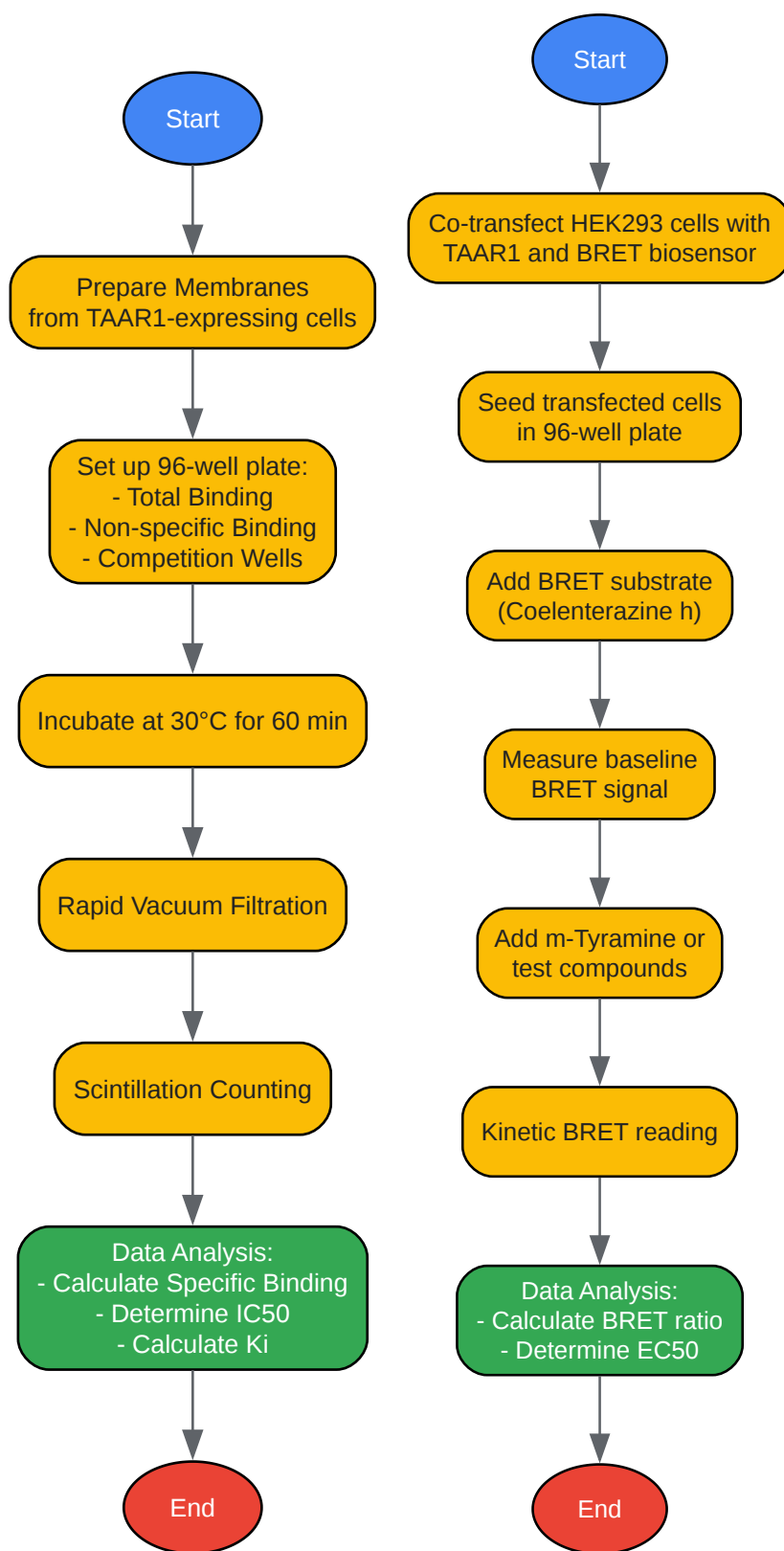
Compound	Assay Type	Receptor	Parameter	Value (nM)
Tyramine hydrochloride	Functional (cAMP BRET)	hTAAR1	EC50	41.6[4]
Tyramine	Functional (cAMP accumulation)	TAAR1	EC50	70 - 1100[3]

Note: The variability in the EC50 value for tyramine can be attributed to differences in experimental conditions and assay formats. The BRET-based assay is a real-time measurement in live cells and may provide a more precise pharmacological evaluation.[2]

Signaling Pathway

Activation of TAAR1 by an agonist like m-Tyramine initiates a signaling cascade that primarily involves the Gs protein, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) and other kinases such as Extracellular signal-regulated kinase (ERK).[1][2] TAAR1 signaling can also involve Protein Kinase C (PKC) and interact with other receptor systems, notably the dopamine D2 receptor.[1][5]





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